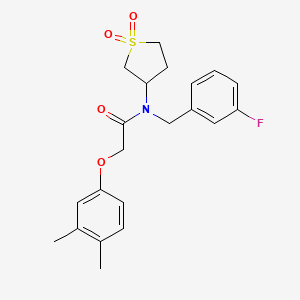

2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

Description

The compound 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide is an acetamide derivative featuring a 3,4-dimethylphenoxy group attached to the acetamide core. The nitrogen atom of the acetamide is substituted with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl (a sulfone-containing tetrahydrothiophene ring) and a 3-fluorobenzyl group. This structure combines aromatic, heterocyclic, and sulfone functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C21H24FNO4S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C21H24FNO4S/c1-15-6-7-20(10-16(15)2)27-13-21(24)23(19-8-9-28(25,26)14-19)12-17-4-3-5-18(22)11-17/h3-7,10-11,19H,8-9,12-14H2,1-2H3 |

InChI Key |

LDZQHDYFPKIKQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)C |

Origin of Product |

United States |

Biological Activity

The compound 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide (CAS No. 880785-84-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 405.5 g/mol .

Structural Characteristics

This compound includes:

- A phenoxy group which can influence its interaction with biological targets.

- A tetrahydrothiophene moiety , which may contribute to its pharmacokinetic properties.

- A fluorobenzyl substituent , enhancing its lipophilicity and potentially improving cellular uptake.

Anticancer Activity

Compounds featuring tetrahydrothiophene rings have been investigated for their anticancer properties. Studies have indicated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a fluorobenzyl group may enhance these effects by improving the compound's binding affinity to target proteins involved in cancer progression .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their antimicrobial activity. The findings highlighted that modifications in the phenoxy group significantly influenced the biological activity, suggesting that the presence of dimethyl groups could enhance efficacy .

- Mechanistic Insights : Investigations into the mechanism of action for related compounds revealed that they could disrupt bacterial cell wall synthesis or interfere with DNA replication processes, leading to increased susceptibility in resistant strains .

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated favorable absorption and distribution characteristics for structurally similar compounds, which may apply to this compound as well .

Data Summary

The following table summarizes key characteristics and findings related to the compound:

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 405.5 g/mol |

| Potential Activities | Antimicrobial, Anticancer |

| Structural Features | Phenoxy group, Tetrahydrothiophene moiety |

| Mechanism of Action | Potential inhibition of cell wall synthesis |

| Pharmacokinetics | Favorable absorption characteristics |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Preliminary studies indicate that compounds with similar structural features have shown promise in targeting various cancer types, including glioblastoma. For instance, modifications to the benzoyl-phenoxy-acetamide structure have led to candidates that exhibit high cytotoxicity against glioblastoma cells while maintaining good blood-brain barrier (BBB) penetration . The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- Compounds with phenoxy and thiophene structures have been associated with anti-inflammatory effects. This suggests that 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide could be explored for its potential to alleviate inflammatory conditions through modulation of cytokine production or inhibition of inflammatory pathways.

Synthesis and Mechanochemical Approaches

Recent advancements in synthesis techniques have highlighted the potential for mechanochemical methods to produce this compound efficiently. These methods utilize mechanical energy to promote chemical reactions without solvents, thus minimizing environmental impact and enhancing yield.

Case Study 1: Glioblastoma Treatment

A study focused on the modification of benzoyl-phenoxy-acetamide structures demonstrated that specific alterations can lead to compounds with improved BBB penetration and cytotoxicity against glioblastoma cells. The findings suggest that compounds similar to this compound could serve as promising candidates for further development in targeted cancer therapies .

Case Study 2: Neurodegenerative Disease Models

Research exploring the neuroprotective effects of compounds with similar structures has indicated potential benefits in models of neurodegeneration. These studies emphasize the importance of structural diversity in developing therapeutic agents aimed at protecting neuronal health and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Fluorobenzyl substituents (3- vs. 2-fluoro) influence steric and electronic properties, which may affect receptor binding or metabolic stability .

Aromatic vs.

Agrochemical vs. Pharmaceutical Potential: Chlorinated acetamides () are commonly used as herbicides, while fluorinated analogs (e.g., target compound) are more prevalent in drug discovery due to fluorine’s metabolic stability .

Preparation Methods

Stepwise Assembly of the Acetamide Moiety

The acetamide linkage is typically formed through a two-step process:

-

Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine :

-

Acylation with 2-(3,4-Dimethylphenoxy)acetyl Chloride :

One-Pot Tandem Reactions

Recent advancements employ tandem alkylation-acylation in a single reactor to reduce purification steps:

-

Procedure :

-

Advantages :

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 96 |

| Acetonitrile | 37.5 | 68 | 93 |

| THF | 7.6 | 45 | 85 |

Data adapted from VulcanChem and EvitaChem studies.

Polar aprotic solvents like DMF enhance nucleophilicity of the amine, accelerating alkylation.

Temperature and Catalysis

-

Alkylation : Optimal at 70°C; higher temperatures cause decomposition of the benzyl bromide.

-

Catalysts :

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Yield (%) |

|---|---|---|

| 2-(3,5-Dimethylphenoxy) analog | Methyl group position | 68 |

| N-(2-Fluorobenzyl) variant | Fluorine substitution site | 63 |

| Thiophen-2-ylmethyl derivative | Heterocyclic substitution | 58 |

The 3,4-dimethylphenoxy configuration in the target compound confers higher crystallinity, facilitating purification.

Challenges and Mitigation Strategies

-

Epimerization During Acylation :

-

By-Product Formation :

-

Sulfone Oxidation Control :

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide, and how can purity be optimized?

Methodological Answer:

The synthesis involves multi-step reactions:

- Step 1: Formation of the tetrahydrothiophene dioxide core via oxidation of tetrahydrothiophene derivatives using agents like hydrogen peroxide or potassium permanganate .

- Step 2: Coupling the phenoxyacetamide moiety using nucleophilic substitution or amidation reactions. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is often employed as a base to deprotonate intermediates .

- Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Critical Note: Monitor reaction progress using thin-layer chromatography (TLC) to minimize by-products.

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substituent positions (e.g., fluorobenzyl methyl groups at δ ~2.2 ppm; tetrahydrothiophene-dioxide protons at δ ~3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., distinguishing N-alkylation sites).

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify purity; optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₈FNO₅S: ~486.16 g/mol) .

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability:

- Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify labile groups (e.g., amide bond cleavage) .

- Oxidative Stress Testing:

- Expose to hydrogen peroxide (3% v/v) or cytochrome P450 enzymes (e.g., liver microsomes) to simulate metabolic pathways. Monitor for sulfone or fluorobenzyl oxidation .

- Light Sensitivity:

- Conduct photostability studies under ICH Q1B guidelines (UV/visible light exposure). Use amber glassware to mitigate photo-degradation .

Advanced: What experimental strategies address contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization:

- Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) to minimize inter-lab variability .

- Dose-Response Curves:

- Perform triplicate experiments with 8–10 concentration points to calculate accurate IC₅₀/EC₅₀ values. Address outliers via Grubbs’ test.

- Target Engagement Studies:

- Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to proposed targets (e.g., kinase domains) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

- Core Modifications:

- Synthesize analogs with varied substituents (e.g., replace 3-fluorobenzyl with 4-fluoro or chloro groups) to assess steric/electronic effects on activity .

- Functional Group Scanning:

- Replace the acetamide moiety with sulfonamides or urea derivatives to probe hydrogen-bonding requirements .

- Computational Modeling:

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Validate with mutagenesis studies .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

Methodological Answer:

- Solvent Screening:

- Temperature Gradients:

- Use gradient cooling (e.g., 4°C to −20°C over 48 hours) to promote nucleation.

- Additive Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.